molecular formula C24H25N5O2S B11015810 N-{(2S)-3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

N-{(2S)-3-methyl-1-oxo-1-[(pyridin-2-ylmethyl)amino]pentan-2-yl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11015810
M. Wt: 447.6 g/mol
InChI Key: QXRIMOQDJPEFPI-KKSFZXQISA-N
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Description

“N-((1S,2S)-2-METHYL-1-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BUTYL)-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1S,2S)-2-METHYL-1-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BUTYL)-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” typically involves multi-step organic reactions. The process may include:

  • Formation of the benzothiazole core through cyclization reactions.
  • Introduction of the pyrrole moiety via substitution reactions.
  • Coupling of the pyridylmethyl group using amide bond formation techniques.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or benzothiazole rings.

    Reduction: Reduction reactions could target the carbonyl group or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

“N-((1S,2S)-2-METHYL-1-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BUTYL)-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” could have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The molecular targets could include kinases, proteases, or other critical proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Other compounds with the benzothiazole core, such as 2-aminobenzothiazole.

    Pyrrole-Containing Compounds: Molecules like pyrrole-2-carboxylic acid.

    Pyridylmethyl Derivatives: Compounds such as 2-pyridylmethylamine.

Uniqueness

The uniqueness of “N-((1S,2S)-2-METHYL-1-{[(2-PYRIDYLMETHYL)AMINO]CARBONYL}BUTYL)-2-(1H-PYRROL-1-YL)-1,3-BENZOTHIAZOLE-6-CARBOXAMIDE” lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C24H25N5O2S

Molecular Weight

447.6 g/mol

IUPAC Name

N-[(2S,3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C24H25N5O2S/c1-3-16(2)21(23(31)26-15-18-8-4-5-11-25-18)28-22(30)17-9-10-19-20(14-17)32-24(27-19)29-12-6-7-13-29/h4-14,16,21H,3,15H2,1-2H3,(H,26,31)(H,28,30)/t16-,21-/m0/s1

InChI Key

QXRIMOQDJPEFPI-KKSFZXQISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4

Origin of Product

United States

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